

# Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Sonrotoclax

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Compound of Interest		
Compound Name:	Sonrotoclax	
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### Introduction

Sonrotoclax (BGB-11417) is a potent and selective second-generation B-cell lymphoma 2 (Bcl-2) inhibitor, demonstrating significant promise in overcoming resistance to first-generation inhibitors like venetoclax.[1][2][3][4] Its mechanism of action involves binding to the BH3-binding groove of Bcl-2, an anti-apoptotic protein, thereby displacing pro-apoptotic proteins and inducing apoptosis in cancer cells.[5][6] Dysregulation of Bcl-2 is a hallmark of various hematologic malignancies, making it a crucial therapeutic target.[5][7] Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique extensively used to characterize molecular interactions, including the binding of small molecules to protein targets. [8][9][10][11] This document provides detailed application notes and protocols for the SPR analysis of Sonrotoclax, enabling researchers to accurately determine its binding kinetics and affinity to Bcl-2 and its variants.

# **Signaling Pathway of Sonrotoclax Action**

**Sonrotoclax** acts as a BH3 mimetic to inhibit the anti-apoptotic function of Bcl-2.[5][6] In cancer cells where Bcl-2 is overexpressed, it sequesters pro-apoptotic proteins like BAX and BAK, preventing them from inducing programmed cell death.[5] **Sonrotoclax** competitively binds to the BH3-binding groove of Bcl-2, liberating BAX and BAK.[6] This allows BAX and BAK

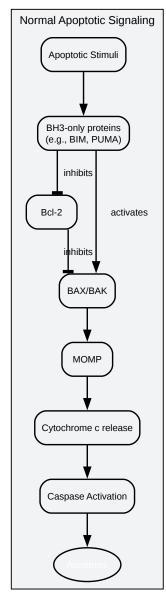


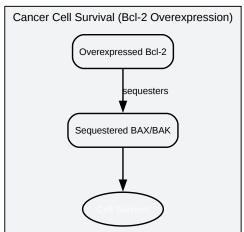
## Methodological & Application

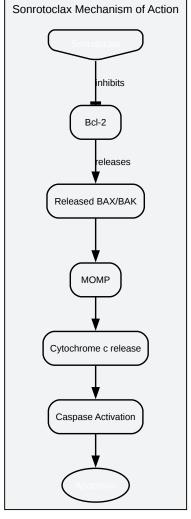
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to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[5]

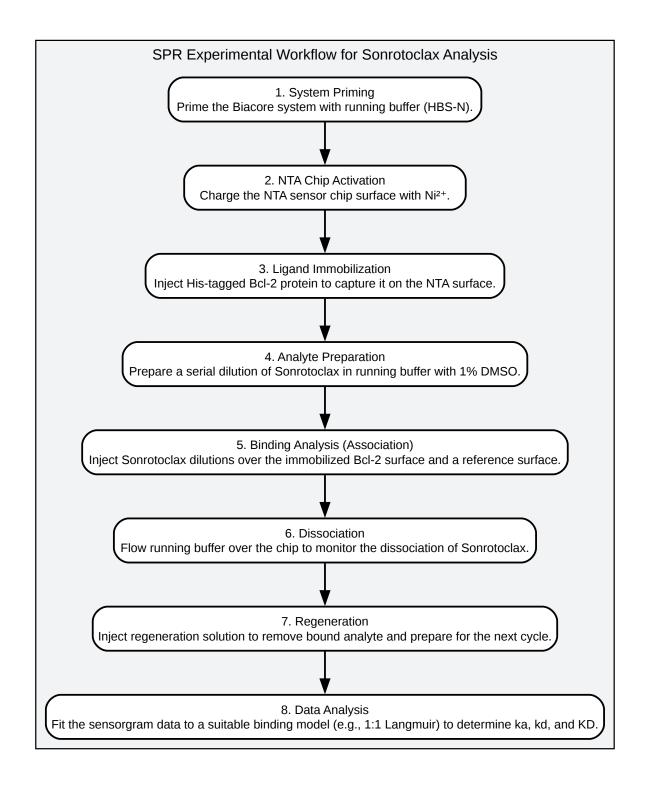












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